molecular formula C22H26ClN7 B11039150 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11039150
M. Wt: 423.9 g/mol
InChI Key: KGOQDRNWMFQPKQ-UHFFFAOYSA-N
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Description

N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE is a complex organic compound that features a triazine ring, a piperazine moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the triazine or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can lead to amine derivatives.

Scientific Research Applications

N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may induce cell cycle arrest and apoptosis in cancer cells by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-AMINO-6-{[4-(3-BROMOPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE
  • N-(4-AMINO-6-{[4-(3-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE

Uniqueness

The uniqueness of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H26ClN7

Molecular Weight

423.9 g/mol

IUPAC Name

6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H26ClN7/c1-2-16-6-8-18(9-7-16)25-22-27-20(26-21(24)28-22)15-29-10-12-30(13-11-29)19-5-3-4-17(23)14-19/h3-9,14H,2,10-13,15H2,1H3,(H3,24,25,26,27,28)

InChI Key

KGOQDRNWMFQPKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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